N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes an ethyl group, a fluorine atom, and a propyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-5-fluoro-3-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine
- N-[(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine
- N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-butyl-1H-pyrazol-3-amine
Uniqueness
The uniqueness of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to molecular targets .
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C13H20FN5/c1-4-7-18-8-6-12(17-18)15-9-11-10(3)16-19(5-2)13(11)14/h6,8H,4-5,7,9H2,1-3H3,(H,15,17) |
InChI Key |
NJWWKKZKAGDGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=C(N(N=C2C)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.